2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
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Overview
Description
2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Scientific Research Applications
Antimicrobial and Antifungal Action
Compounds related to "2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide" have been investigated for their antimicrobial and antifungal activities. Specifically, derivatives with structures containing 1,3,4-thiadiazole cycles have shown sensitivity to both Gram-positive and Gram-negative bacteria, in addition to exhibiting antifungal activity against Candida albicans. This highlights their potential for further pharmacological studies due to their high antimicrobial activity (Sych et al., 2019).
Catalysis and Synthesis
Research in the field of synthetic chemistry has also explored compounds with similar structures for catalyst-free syntheses, emphasizing their utility in creating heterocyclic amides through microwave-assisted processes. Such methodologies are noteworthy for their efficiency and the potential for solvent-free conditions, which aligns with green chemistry principles (Moreno-Fuquen et al., 2019).
Antioxidant Properties
Some studies have focused on the synthesis of novel thiosemicarbazides and 1,2,4-triazolethiones derived from related benzohydrazides, demonstrating significant antioxidant activities. These compounds exhibited better radical scavenging abilities in assays compared to standard antioxidants, suggesting their potential as effective antioxidant agents (Nazarbahjat et al., 2014).
Chemoselective Synthesis
The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates, leading to the production of N-(2-hydroxyphenyl)benzamides, demonstrates the versatility of related compounds in synthetic organic chemistry. This method provides a strategic approach to synthesizing compounds of biological interest in a selective manner (Singh et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The target of a drug is typically a protein such as an enzyme or receptor. Identifying the target involves biochemical techniques and often uses the drug or a derivative as a probe .
Mode of Action
This refers to how the drug interacts with its target. It could inhibit an enzyme, activate a receptor, or block a channel. The mode of action is usually determined through a combination of experimental biology, biochemistry, and structural biology .
Biochemical Pathways
Drugs often act on targets that are part of larger biochemical pathways. Understanding these pathways can help predict the drug’s effects and side effects. Biochemical pathways are typically studied using a combination of experimental biology and bioinformatics .
Pharmacokinetics
This refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). Pharmacokinetics is studied using a combination of in vitro experiments, animal models, and clinical trials .
Result of Action
This refers to the ultimate effects of the drug at the cellular and organismal levels. These effects are studied using a combination of cell biology, animal models, and clinical trials .
Action Environment
The environment can greatly influence a drug’s action. Factors such as temperature, pH, and the presence of other molecules can affect a drug’s stability and efficacy. These factors are typically studied during the drug development process .
properties
IUPAC Name |
2-ethylsulfanyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-2-20-14-9-5-4-8-13(14)15(18)17-12-16(19)10-6-3-7-11-16/h4-6,8-10,19H,2-3,7,11-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPBQDQCTNPJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2(CCCC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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